tris(4-(9H-carbazol-9-yl)phenyl)amine

Catalog No.
S761089
CAS No.
139092-78-7
M.F
C54H36N4
M. Wt
740.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tris(4-(9H-carbazol-9-yl)phenyl)amine

CAS Number

139092-78-7

Product Name

tris(4-(9H-carbazol-9-yl)phenyl)amine

IUPAC Name

4-carbazol-9-yl-N,N-bis(4-carbazol-9-ylphenyl)aniline

Molecular Formula

C54H36N4

Molecular Weight

740.9 g/mol

InChI

InChI=1S/C54H36N4/c1-7-19-49-43(13-1)44-14-2-8-20-50(44)56(49)40-31-25-37(26-32-40)55(38-27-33-41(34-28-38)57-51-21-9-3-15-45(51)46-16-4-10-22-52(46)57)39-29-35-42(36-30-39)58-53-23-11-5-17-47(53)48-18-6-12-24-54(48)58/h1-36H

InChI Key

AWXGSYPUMWKTBR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21

Hole Transport Material

TCTA exhibits efficient hole transport properties, making it a valuable material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, holes and electrons recombine to generate light. TCTA effectively transports holes towards the emitting layer, contributing to efficient light emission []. Similarly, in OPVs, TCTA aids in transporting holes generated upon light absorption, contributing to electricity generation [].

Exciton/Electron Blocking Layer

TCTA possesses a high lying Lowest Unoccupied Molecular Orbital (LUMO) energy level. This property allows it to function as an exciton/electron blocking layer in optoelectronic devices. Excitons are bound electron-hole pairs crucial for light emission in OLEDs. TCTA's high LUMO level prevents electrons from escaping the emitting layer, enhancing exciton recombination and light emission efficiency [].

Tris(4-(9H-carbazol-9-yl)phenyl)amine, with the chemical formula C54H36N4, is an organic compound characterized by its unique structure that includes three 4-(9H-carbazol-9-yl)phenyl groups attached to a central nitrogen atom. This compound is notable for its potential applications in organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs). The presence of carbazole moieties contributes to its excellent charge transport properties and stability under operational conditions .

, including:

  • Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of radical cations. This property is significant for its role in electronic applications.
  • Reduction: Reduction reactions can also occur, affecting the electronic properties of the compound and potentially altering its conductivity.
  • Substitution: The aromatic nature of the compound allows for electrophilic substitution reactions, which can modify its functional groups and enhance its properties for specific applications .

Research on the biological activity of tris(4-(9H-carbazol-9-yl)phenyl)amine is limited, but compounds with similar structures have shown potential antioxidant properties. These properties may be attributed to the stability of the carbazole units, which can scavenge free radicals. Additionally, some studies suggest that carbazole derivatives exhibit anti-cancer activity, although specific investigations on this compound are needed to confirm such effects .

The synthesis of tris(4-(9H-carbazol-9-yl)phenyl)amine typically involves several steps:

  • Formation of Carbazole Derivatives: The initial step often includes synthesizing carbazole derivatives through cyclization reactions involving suitable precursors.
  • Coupling Reactions: The key step in forming tris(4-(9H-carbazol-9-yl)phenyl)amine is a coupling reaction where three carbazole units are linked to a phenylamine core. This can be achieved through palladium-catalyzed cross-coupling methods such as Suzuki or Buchwald-Hartwig reactions.
  • Purification: After synthesis, purification techniques such as column chromatography or recrystallization are employed to obtain the final product in high purity .

Interaction studies involving tris(4-(9H-carbazol-9-yl)phenyl)amine focus on its behavior within electronic devices. These studies often examine:

  • Charge Transport Mechanisms: Understanding how this compound facilitates hole transport in OLEDs and how it interacts with other materials within the device structure.
  • Stability Under Operational Conditions: Investigating how environmental factors (e.g., temperature, humidity) affect the performance and longevity of devices incorporating this compound .

Tris(4-(9H-carbazol-9-yl)phenyl)amine shares structural similarities with several other compounds that also contain carbazole moieties or phenylamine cores. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
Tris(4-carbazoylphenyl)amineContains three carbazole unitsKnown for high thermal stability
N,N'-bis(4-(9H-carbazol-9-yl)-phenyl)-N,N'-diphenylamineContains two phenyl groups and two carbazole unitsExhibits different charge transport characteristics
4,4',4''-(Tris(carbazol-9-yl)-triphenylamine)Similar core structure but with triphenyl groupsEnhanced electron transport properties

Tris(4-(9H-carbazol-9-yl)phenyl)amine is unique due to its specific arrangement of three carbazole units, which optimizes its electronic properties for use in advanced organic electronic applications. Its structural design provides a balance between stability and charge mobility that is critical for effective performance in devices like OLEDs .

XLogP3

14.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4',4''-Tris(carbazol-9-yl)-triphenylamine

Dates

Modify: 2023-08-15

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